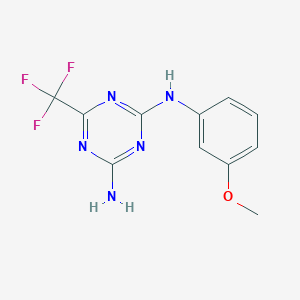

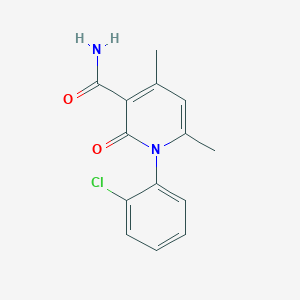

![molecular formula C15H19N3 B5572112 5,5-二甲基-3-丙基-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉](/img/structure/B5572112.png)

5,5-二甲基-3-丙基-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its derivatives typically involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, resulting in the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines. Dehydration of specific hydrazides further leads to the formation of 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves the cyclization of 1-isoquinolylhydrazine with formic and acetic acid, yielding the s-triazolo[3,4-a]isoquinoline and its derivatives through various interconversions and methylation processes (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been determined, revealing a crystal built of 2L · H2O dimers formed by hydrogen bonds between the water molecule and nitrogen atoms in the L molecules. This analysis is supported by IR and electronic spectra studies along with model quantum-chemical calculations (Sokol et al., 2001).

Chemical Reactions and Properties

5,5-Dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline exhibits a range of chemical reactions, including the formation of quaternary 2-R-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolinium salts upon alkylation with iodomethane, 2-iodopropane, or substituted benzyl halides. These salts demonstrate the possibility of forming carbene PEPPSI complexes with palladium(II) and pyridine (Glushkov et al., 2021).

科学研究应用

合成和结构分析

合成途径和相互转化: s-三唑并[3,4-a]异喹啉的合成已通过环化反应实现,展示了该系列中的各种相互转化,为进一步的化学修饰和应用奠定了基础 (Sidhu, Naqui, & Iyengar, 1966).

先进的合成技术: 研究已经深入到取代的 3-三氟甲基-5,6-二氢-1,2,4-三唑并[3,4-a]异喹啉的合成中,探索了特定酰肼的脱水过程,强调了这些化合物对不同合成需求的适应性 (Glushkov et al., 2000).

生物活性及应用

抗菌研究: 含有异喹啉部分的查耳酮已被合成,其中一些显示出有希望的抗菌特性。这表明在开发新的抗菌剂方面具有潜在的应用 (Mukhtar et al., 2022).

抗氧化活性: 新颖的嘧啶并[4,5-c]异喹啉及其衍生物已被合成,在体外研究中显示出显着的抗氧化活性。这表明它们在对抗氧化应激相关疾病方面具有潜在的效用 (Narsimha, Battula, & Nagavelli, 2018).

化学性质和表征

晶体结构分析: 已经确定了特定三唑并[3,4-a]异喹啉的晶体和分子结构,提供了对它们的结构性质和复杂制剂中潜在相互作用的见解 (Sokol et al., 2001).

N-杂环卡宾前体的合成: 研究三唑并[3,4-a]异喹啉盐作为 N-杂环卡宾前体的制备为在现代有机合成和催化中应用开辟了途径 (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

作用机制

未来方向

属性

IUPAC Name |

5,5-dimethyl-3-propyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-4-7-13-16-17-14-12-9-6-5-8-11(12)10-15(2,3)18(13)14/h5-6,8-9H,4,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLCYHMJFZLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C(CC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)